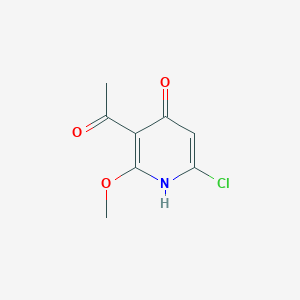

ClC1=CC(=C(C(=N1)OC)C(C)=O)O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

C1C=CC(=C(C(=N1)OC)C(C)=O)O, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a chemical compound that has a wide range of applications in scientific research. It is a natural product derived from plant sources and has been used in various biochemical and physiological studies.

Wirkmechanismus

Target of Action

The primary target of the compound “ClC1=CC(=C(C(=N1)OC)C©=O)O” is the ClC-1 protein channel . This channel facilitates the rapid passage of chloride ions across cellular membranes, thereby orchestrating skeletal muscle excitability . Malfunction of ClC-1 is associated with myotonia congenita, a disease impairing muscle relaxation .

Mode of Action

The compound interacts with its target, the ClC-1 protein channel, by modulating the channel’s function . This pathway exhibits distinct features, including a central glutamate residue known to confer voltage-dependence .

Biochemical Pathways

The compound affects the biochemical pathways related to skeletal muscle excitability . The stimulation of intracellular biochemical pathways can increase the skeletal muscle gCl in vivo and in vitro, such as following application of growth hormone, insulin-like growth factor-1, or taurine .

Result of Action

The compound’s action results in the modulation of skeletal muscle excitability . By interacting with the ClC-1 protein channel, the compound can influence muscle relaxation and potentially alleviate symptoms of diseases like myotonia congenita .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH and adenine nucleotides are known to regulate ClC-1 through interactions between the so-called cystathionine-β-synthase (CBS) domains and the intracellular vestibule . .

Vorteile Und Einschränkungen Für Laborexperimente

ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has several advantages for use in lab experiments. It is a natural product, which makes it easy to obtain and use in experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive, which can limit its use in some experiments.

Zukünftige Richtungen

There are several potential future directions for the use of ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde in scientific research. It could be used to investigate the effects of oxidative stress on other organs and systems, such as the nervous system or the reproductive system. Additionally, it could be used to study the effects of inflammation on other organs and systems. Finally, it could be used to study the effects of dietary antioxidants on health and disease.

Synthesemethoden

ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde can be synthesized by a variety of methods. The most common method is the oxidation of 4-methoxybenzyl alcohol using potassium permanganate. This method produces a yield of approximately 80%. Other methods include the use of chromium trioxide, vanadium pentoxide, and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purine and pyrimidine nucleotides. ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has also been used to study the effects of oxidative stress on cells, as well as the effects of oxidative stress on the cardiovascular system. Additionally, it has been used to study the effects of inflammation on the immune system.

Eigenschaften

IUPAC Name |

3-acetyl-6-chloro-2-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4(11)7-5(12)3-6(9)10-8(7)13-2/h3H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGBEFSUBAVHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

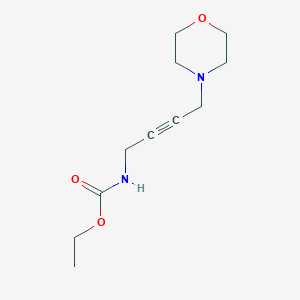

CC(=O)C1=C(NC(=CC1=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2922850.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)